

# Applikations-Hinweis: Quantifizierung von Ibrutinib-Dimer in pharmazeutischen Wirkstoffen

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ibrutinib dimer

Cat. No.: B6598760

[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieser Applikations-Hinweis beschreibt eine detaillierte Methode zur Quantifizierung des Ibrutinib-Dimers, einer bekannten prozessbedingten Verunreinigung und eines Abbauprodukts im Ibrutinib-Wirkstoff. Die genaue Quantifizierung dieser Verunreinigung ist entscheidend für die Gewährleistung der Qualität, Sicherheit und Wirksamkeit des Arzneimittels. Die vorgestellte Methode basiert auf der Ultra-Hochleistungs-Flüssigkeitschromatographie (UPLC), die eine hohe Auflösung und Empfindlichkeit für die Trennung des Dimers von Ibrutinib und anderen verwandten Substanzen bietet.

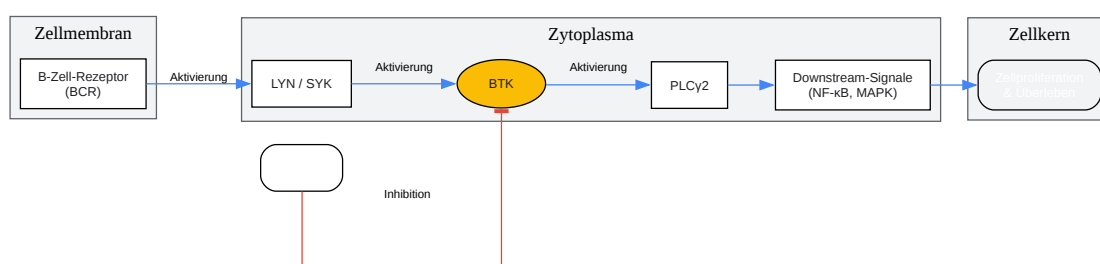
## Einleitung

Ibrutinib ist ein potenter niedermolekularer Inhibitor der Bruton-Tyrosinkinase (BTK), der für die Behandlung verschiedener B-Zell-Malignome eingesetzt wird. Während der Synthese oder Lagerung können sich Verunreinigungen bilden, einschließlich des Ibrutinib-Dimers. Regulierungsbehörden fordern eine genaue Identifizierung und Quantifizierung solcher Verunreinigungen, um die Sicherheit und Konsistenz des Wirkstoffs zu gewährleisten. Studien zu Zwangdegradation haben gezeigt, dass Ibrutinib unter Belastungsbedingungen wie basischer Hydrolyse abgebaut wird, was zur Bildung von Dimeren führen kann.

Dieser Hinweis bietet ein Protokoll für eine stabilitätsanzeigende UPLC-Methode, die für die Quantifizierung des Ibrutinib-Dimers geeignet ist.

## Signalweg und Wirkmechanismus von Ibrutinib

Ibrutinib wirkt durch die irreversible Hemmung der Bruton-Tyrosinkinase (BTK), einem entscheidenden Enzym im Signalweg des B-Zell-Rezeptors (BCR). Die Blockade dieses Signalwegs hemmt die Proliferation und das Überleben von malignen B-Zellen.



[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachter Signalweg der Ibrutinib-vermittelten BTK-Inhibition.

## Experimentelles Protokoll: UPLC-Methode

Dieses Protokoll beschreibt eine UPLC-Methode zur Quantifizierung des Ibrutinib-Dimers. Es wird empfohlen, alle Methodenparameter vor der routinemäßigen Anwendung gemäß den ICH-Richtlinien zu validieren.

### 3.1 Geräte und Software

- UPLC-System mit Diodenarray-Detektor (DAD) oder UV-Detektor

- Chromatographie-Datenerfassungs- und -verarbeitungssoftware (z.B. Empower, Chromeleon)
- Analysenwaage (Genauigkeit 0,01 mg)
- Ultraschallbad
- pH-Meter

### 3.2 Reagenzien und Materialien

- Ibrutinib-Referenzstandard und Wirkstoffprobe
- Ibrutinib-Dimer-Referenzstandard (falls verfügbar)
- Acetonitril (HPLC-Qualität)
- Wasser (HPLC-Qualität, z.B. Milli-Q)
- Ammoniumacetat oder Kaliumphosphat (analytische Qualität)
- Ameisensäure oder Phosphorsäure (analytische Qualität)
- Lösungsmittelfilter (0,22 µm oder 0,45 µm)

### 3.3 Chromatographische Bedingungen

- Säule: C18-Umkehrphasensäule (z.B. Acquity UPLC BEH C18, 2,1 x 100 mm, 1,7 µm)
- Mobile Phase A: Wässriger Puffer (z.B. 10 mM Ammoniumacetat, pH-Wert mit Ameisensäure auf 4,5 eingestellt)
- Mobile Phase B: Acetonitril
- Gradientenelution:
  - 0-2 min: 90% A, 10% B
  - 2-15 min: linearer Gradient auf 40% A, 60% B

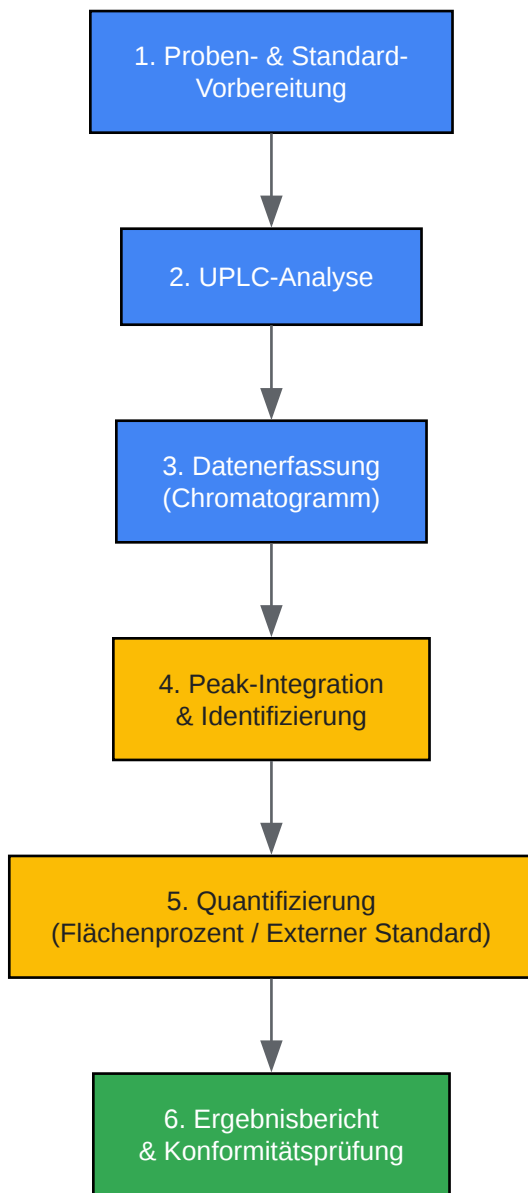
- 15-18 min: linearer Gradient auf 10% A, 90% B
- 18-20 min: 10% A, 90% B
- 20.1-23 min: Rückkehr zu 90% A, 10% B (Äquilibration)
- Flussrate: 0,3 mL/min
- Säulentemperatur: 40 °C
- Detektionswellenlänge: 258 nm
- Injektionsvolumen: 2 µL
- Laufzeit: 23 Minuten

### 3.4 Vorbereitung der Lösungen

- Lösungsmittel (Diluent): Acetonitril/Wasser (50:50, v/v)
- Standard-Stammlösung (ca. 0,5 mg/mL Ibrutinib): Wägen Sie ca. 5 mg des Ibrutinib-Referenzstandards genau in einen 10-mL-Messkolben ein. Lösen und füllen Sie mit dem Lösungsmittel bis zur Marke auf. Beschallen Sie die Lösung bei Bedarf kurz im Ultraschallbad.
- Standard-Arbeitslösung (ca. 0,05 mg/mL): Pipettieren Sie 1,0 mL der Standard-Stammlösung in einen 10-mL-Messkolben und füllen Sie mit dem Lösungsmittel bis zur Marke auf.
- Probenlösung (ca. 0,5 mg/mL): Wägen Sie ca. 5 mg der Ibrutinib-Wirkstoffprobe genau in einen 10-mL-Messkolben ein. Lösen und füllen Sie mit dem Lösungsmittel bis zur Marke auf. Beschallen Sie die Lösung bei Bedarf kurz im Ultraschallbad und filtrieren Sie sie vor der Injektion durch einen 0,22-µm-Spritzenfilter.

## Arbeitsablauf der Quantifizierung

Der Prozess von der Probenvorbereitung bis zur Berichterstattung folgt einem strukturierten Arbeitsablauf, um konsistente und zuverlässige Ergebnisse zu gewährleisten.



[Click to download full resolution via product page](#)

Abbildung 2: Experimenteller Arbeitsablauf für die Quantifizierung des Ibrutinib-Dimers.

## Datenanalyse und Präsentation

Die Quantifizierung des Ibrutinib-Dimers und anderer Verunreinigungen erfolgt in der Regel mittels Flächenprozentmethode, vorausgesetzt, der Response-Faktor ist ähnlich dem von

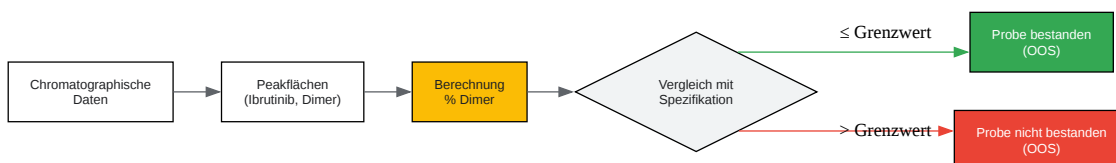
Ibrutinib. Alternativ kann die Methode des externen Standards verwendet werden, wenn ein Referenzstandard für das Dimer verfügbar ist.

5.1 Berechnungen Die Berechnung des prozentualen Anteils der Verunreinigung erfolgt nach folgender Formel (Flächenprozent):

$$\% \text{ Verunreinigung} = (\text{Fläche des Verunreinigungspeaks} / \text{Summe aller Peakflächen}) \times 100$$

## 5.2 Logischer Ablauf der Datenbewertung

Die Bewertung der erhaltenen Daten folgt einem logischen Prozess, um die Konformität der Probe mit den vordefinierten Spezifikationen zu bestimmen.



[Click to download full resolution via product page](#)

Abbildung 3: Logikdiagramm für die Analyse und Bewertung der Quantifizierungsdaten.

5.3 Datentabelle Die Ergebnisse der Quantifizierung sollten in einer übersichtlichen Tabelle zusammengefasst werden. Die Akzeptanzkriterien basieren typischerweise auf den ICH-Richtlinien (z.B.  $\leq 0,15\%$  für eine zu identifizierende Verunreinigung).

Tabelle 1: Beispielhafte Zusammenfassung der quantitativen Ergebnisse

Analyt	Retentionszeit (min)	Relative Retentionszeit (RRT)	Flächenprozent (%)	Akzeptanzkriterium (%)
Ibrutinib	~ 8.5	1.00	99.75	-
Ibrutinib-Dimer	~ 14.2	~ 1.67	0.08	≤ 0.15
Unbekannte Verunreinigung 1	~ 6.3	~ 0.74	0.05	≤ 0.10
Gesamtverunreinigungen	-	-	0.13	≤ 0.50

Hinweis: Die angegebenen Retentionszeiten und Prozentwerte sind beispielhaft und müssen durch experimentelle Daten ersetzt werden.

## Schlussfolgerung

Die in diesem Applikations-Hinweis beschriebene UPLC-Methode ist selektiv und empfindlich für die Quantifizierung des Ibrutinib-Dimers im Wirkstoff. Sie ermöglicht die Trennung der Dimer-Verunreinigung von der Hauptkomponente und anderen verwandten Substanzen. Eine sorgfältige Validierung der Methode ist unerlässlich, um ihre Eignung für die routinemäßige Qualitätskontrolle von Ibrutinib-Wirkstoffen sicherzustellen. Die strukturierte Erfassung und Auswertung der Daten, wie hier dargestellt, gewährleistet die Einhaltung regulatorischer Anforderungen und die Produktqualität.

- To cite this document: BenchChem. [Applikations-Hinweis: Quantifizierung von Ibrutinib-Dimer in pharmazeutischen Wirkstoffen]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6598760#quantification-of-ibrutinib-dimer-in-drug-substance>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)